molecular formula C29H29NO6 B613428 Fmoc-L-Glu(2-phenylisopropyloxy)-OH CAS No. 200616-39-3

Fmoc-L-Glu(2-phenylisopropyloxy)-OH

Cat. No. B613428
M. Wt: 487,54 g/mole
InChI Key: NPNRKQDJIWMHNG-VWLOTQADSA-N
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Scientific Research Applications

Ultrasound-Induced Gelation

  • A study by Geng et al. (2017) explored the gelation properties of fluorenyl-9-methoxycarbonyl-l-lysine (Fmoc)-OH and its dipeptide derivatives under ultrasound conditions. It was found that ultrasound significantly reduced the minimum gelation concentrations (MGCs) of these compounds in various solvents. The study highlighted the role of π-π stacking and hydrogen bonding in the self-assembly of these gelators into a three-dimensional network (Geng et al., 2017).

Synthesis of Photocaged Peptides

  • Tang et al. (2015) developed a method compatible with Fmoc solid-phase peptide synthesis (SPPS) for synthesizing photocaged peptides. They successfully synthesized peptides containing photosensitive groups on the side chain of aspartic acid and glutamic acid using Fmoc-protected building blocks (Tang et al., 2015).

Controlled Aggregation Properties

  • A study by Gour et al. (2021) investigated the self-assembled structure formed by Fmoc protected single amino acids, including Fmoc-L-glutamic acid. The study assessed the self-assembled architecture under different conditions, including concentration, temperature, and pH. This research could have implications for designing novel nanoarchitectures for various applications in material chemistry and bioscience (Gour et al., 2021).

Antibacterial Composite Materials

  • Schnaider et al. (2019) presented a study on the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH. The study explored the use of these nanoassemblies in resin-based composites, demonstrating their potential in inhibiting bacterial growth without affecting mammalian cell lines (Schnaider et al., 2019).

Solid-Phase Synthesis of Peptides

  • Albericio et al. (2009) described a method for preparing peptides with C-terminal asparagine or glutamine. This method involved attaching N alpha-Fmoc-C alpha-tert-butyl aspartate or glutamate to a support, facilitating the synthesis of complex peptides (Albericio et al., 2009).

Safety And Hazards

Specific safety and hazard information for Fmoc-L-Glu(2-phenylisopropyloxy)-OH is not provided in the search results. However, as with all chemical compounds, it should be handled with appropriate safety measures.


Future Directions

The future directions of Fmoc-L-Glu(2-phenylisopropyloxy)-OH are likely to continue to involve its use in the synthesis of cyclic peptides1. Its selective deprotection capability makes it a valuable tool in peptide synthesis, particularly in the creation of cyclic peptides1.


Please note that this information is based on the available resources and may not include all aspects of the compound. For a more comprehensive understanding, further research and review of scientific literature is recommended.


properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(2-phenylpropan-2-yloxy)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO6/c1-29(2,19-10-4-3-5-11-19)36-26(31)17-16-25(27(32)33)30-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-25H,16-18H2,1-2H3,(H,30,34)(H,32,33)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNRKQDJIWMHNG-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)OC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718516
Record name (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[(2-phenylpropan-2-yl)oxy]pentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-Glu(2-phenylisopropyloxy)-OH

CAS RN

200616-39-3
Record name (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[(2-phenylpropan-2-yl)oxy]pentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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